1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone
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Overview
Description
1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a complex organic compound that features a pyrrolidine ring, a pyrazole ring, and a bromopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone typically involves multiple steps, including the formation of the pyrrolidine and pyrazole rings, followed by the introduction of the bromopyridine moiety. Common synthetic routes may involve:
Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of Pyrazole Ring: This often involves the reaction of hydrazines with 1,3-diketones or similar compounds.
Introduction of Bromopyridine Moiety: This step may involve nucleophilic substitution reactions where a bromopyridine derivative is reacted with a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interaction with enzymes or receptors.
Medicine: Research may focus on its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition or activation of specific biochemical processes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-((5-chloropyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone
- 1-(3-((5-fluoropyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone
Uniqueness
1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is unique due to the presence of the bromine atom in the pyridine ring, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-pyrazol-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O2/c15-11-2-3-13(16-8-11)21-12-4-7-18(9-12)14(20)10-19-6-1-5-17-19/h1-3,5-6,8,12H,4,7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVACAOKCDUYJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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